2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone
Description
Properties
IUPAC Name |
2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-25-14-4-2-3-13(11-14)15-5-6-16-19-20-18(23(16)21-15)27-12-17(24)22-7-9-26-10-8-22/h2-6,11H,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYSCVLOFLMZEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC(=O)N4CCOCC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound 2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold. This class of compounds has been found to interact with a variety of enzymes and receptors, showing versatile biological activities. .
Mode of Action
The mode of action of this compound is likely to involve the formation of hydrogen bonds with different target receptors. This is due to the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core. In the case of similar compounds, nitrogen atoms of the 1,2,4-triazole ring have been found to bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme.
Biochemical Pathways
Derivatives of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The presence of the triazolothiadiazine core, which can form specific interactions with different target receptors, is likely to influence the compound’s pharmacokinetic properties.
Result of Action
Given the diverse pharmacological activities associated with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, it is likely that the compound could have multiple effects at the molecular and cellular levels.
Biological Activity
The compound 2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone is a member of the triazolo-pyridazine class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a 1,2,4-triazolo[4,3-b]pyridazine core linked to a morpholino group and a thioether moiety. Its molecular formula is with a molecular weight of approximately 342.41 g/mol. The presence of the methoxyphenyl group enhances its lipophilicity and may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The nitrogen atoms in the triazole ring can coordinate with metal ions in enzyme active sites, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction may influence the pharmacokinetics of co-administered drugs .
- Anticancer Activity : Research indicates that derivatives of triazolo-pyridazines exhibit significant anticancer properties. For example, compounds similar to our target have shown IC50 values in the low micromolar range against various cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer) .
Biological Activities
The biological activities associated with this compound include:
- Antitumor Activity : Studies have demonstrated that triazolo-pyridazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, one study reported that a related compound exhibited an IC50 value of 1.06 µM against A549 lung cancer cells .
- Antimicrobial Effects : Some derivatives have shown promising antibacterial and antifungal activity. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis .
- Antioxidant Properties : Compounds containing thiadiazine moieties have been noted for their ability to scavenge free radicals and reduce oxidative stress in vitro .
Case Studies and Research Findings
Several studies have highlighted the efficacy of triazolo-pyridazine derivatives:
- Anticancer Studies : A series of compounds were synthesized and evaluated for their cytotoxic effects against a panel of cancer cell lines. One particular derivative demonstrated significant cytotoxicity with an IC50 value of 19.73 µM against MCF-7 cells .
- Enzyme Inhibition Studies : Inhibitory effects on c-Met kinase were evaluated for various derivatives. One compound exhibited an IC50 value comparable to established inhibitors like Foretinib .
- Antioxidant Activity : Compounds from similar classes were tested for antioxidant capacity using DPPH assays, revealing substantial free radical scavenging abilities .
Data Summary
The following table summarizes key findings related to the biological activity of similar triazolo-pyridazine compounds:
| Compound | Cell Line | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | MDA-MB-231 | 17.83 | Antitumor |
| Compound B | HeLa | 1.23 | Antitumor |
| Compound C | A549 | 1.06 | Antitumor |
| Compound D | Various Bacteria | N/A | Antimicrobial |
| Compound E | DPPH Assay | 16.97 | Antioxidant |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing triazole and pyridazine moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of the methoxyphenyl group may enhance lipophilicity, improving cellular uptake and bioavailability in therapeutic applications .
Antimicrobial Properties
The thioether linkage in the compound has been associated with antimicrobial activity. Investigations into related compounds have demonstrated efficacy against a range of pathogens, including bacteria and fungi. The structural features of triazoles are known to contribute to their ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways .
Neuropharmacological Effects
The morpholino group suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems and neuroprotection. For example, research indicates that triazole derivatives can modulate GABAergic and glutamatergic signaling pathways, which are crucial in treating neurological disorders .
Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced materials. Its ability to form coordination complexes with metal ions can be exploited in creating sensors or catalysts. The triazole ring is known for its coordination properties, making it suitable for applications in coordination chemistry .
Polymer Chemistry
In polymer science, incorporating such compounds can lead to the development of novel polymers with enhanced thermal stability and mechanical properties. Research shows that integrating triazole-based units into polymer backbones can improve their resistance to degradation under harsh conditions .
Case Studies
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Implications
- The target compound’s morpholino-thioether group distinguishes it from vebreltinib, offering a balance between solubility and target engagement.
- Meta-methoxy substitution may confer unique electronic effects compared to para-substituted analogs, warranting further SAR studies.
- Synthetic routes from and provide templates for scalable production.
Q & A
Q. What are the key safety precautions when handling this compound in laboratory settings?
Methodological Answer: The compound exhibits acute oral toxicity (Category 4), skin corrosion/irritation (Category 2), and serious eye damage/irritation (Category 1) per GHS classification . Researchers must:
- Use PPE: Nitrile gloves, lab coats, and safety goggles.
- Employ fume hoods for ventilation to avoid inhalation of aerosols.
- Store in sealed containers at room temperature, away from oxidizers.
- In case of skin contact, wash immediately with soap and water; for eye exposure, irrigate for 15 minutes with saline .
Q. What synthetic routes are commonly employed for preparing this compound?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with:
- Step 1 : Condensation of diethyl oxalate with 1-(3-methoxyphenyl)ethanone in toluene under sodium hydride catalysis to form the triazolo-pyridazine core .
- Step 2 : Thiolation using phosphorus oxychloride to introduce the thioether group .
- Step 3 : Reaction with morpholinoethanone via nucleophilic substitution to append the morpholine moiety . Key intermediates are verified via elemental analysis, IR, and H NMR .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?
Methodological Answer: Yield optimization requires systematic parameter adjustments:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency in Step 3 .
- Catalyst Screening : Replace sodium hydride with milder bases (e.g., KCO) in Step 1 to reduce side reactions .
- Temperature Control : Maintain Step 2 at 0–5°C to prevent over-oxidation of the thiol intermediate .
- Purification : Use column chromatography with ethyl acetate/hexane (3:7) to isolate the final product ≥95% purity .
Q. What computational strategies predict the biological activity of this compound?
Methodological Answer: Molecular docking using software like AutoDock Vina is critical:
- Target Selection : Prioritize enzymes with structural homology to 14-α-demethylase lanosterol (PDB: 3LD6), a cytochrome P450 target for antifungal agents .
- Docking Parameters : Set grid boxes to cover the active site (20 Å), with Lamarckian genetic algorithms for conformational sampling .
- Validation : Compare docking scores (e.g., binding energy ≤ −8.0 kcal/mol) with known inhibitors to prioritize in vitro testing .
Q. How should contradictory results in biological assays be analyzed?
Methodological Answer: Contradictions often arise from assay variability or compound stability:
- Reproducibility Tests : Repeat assays under standardized conditions (e.g., fixed pH, temperature) .
- Purity Verification : Confirm compound integrity via HPLC-MS to rule out degradation artifacts .
- Cross-Assay Validation : Compare results across orthogonal assays (e.g., microbroth dilution vs. agar diffusion for antifungal activity) .
Q. What advanced spectroscopic techniques confirm the compound’s structure?
Methodological Answer: Structural elucidation requires:
- H/C NMR : Assign peaks for the triazolo-pyridazine core (δ 8.2–8.5 ppm for aromatic protons) and morpholine moiety (δ 3.6–3.8 ppm for N-CH) .
- HRMS : Validate molecular formula (e.g., [M+H] at m/z 423.1284 for CHNOS) .
- IR Spectroscopy : Identify thioether (C-S stretch at 680 cm) and carbonyl (C=O at 1680 cm) groups .
Q. What strategies address solubility challenges in pharmacological studies?
Methodological Answer: Poor aqueous solubility can be mitigated via:
- Co-Solvents : Use DMSO/PBS (10:90) for in vitro assays, ensuring ≤0.1% DMSO to avoid cytotoxicity .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) at the morpholine moiety to enhance bioavailability .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ≤200 nm) for sustained release in in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
